4-(2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-butylbenzamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including an imidazole ring, a thioether group, an amide group, and an acetylphenyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of an imidazole ring suggests that the compound could exhibit aromaticity, which could influence its chemical behavior. The thioether and amide groups could also contribute to the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Techniques : This compound and its derivatives can be synthesized through various chemical reactions, such as dehydration and cyclization processes. These techniques are essential for creating the compound in a pure and usable form for further studies and applications (Wan Ming-hui, 2014).
Antitumor and Anticancer Applications
- Antitumor Activity : Certain derivatives of this compound have shown potential in antitumor activity. They were found to be effective against various cancer cell lines, highlighting their promise as anticancer agents (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
- Anticancer Effects : Studies have also investigated the anticancer effects of related compounds through synthesis and molecular docking studies. These findings suggest that certain derivatives could be developed as chemotherapeutic agents (E. Laxminarayana et al., 2021).
Antimicrobial and Antioxidant Properties
- Antimicrobial Activity : Novel derivatives of this compound have been synthesized and tested for their antimicrobial properties. These studies suggest potential uses in combating bacterial and fungal infections (Anitha Sadula, Usha rani Peddaboina, J. PrameelaSubhashiniN, 2015).
- Antioxidant Agents : Derivatives have also been explored for their antioxidant capabilities, which could have implications in various health-related applications (Anitha Sadula, Usha rani Peddaboina, P. J., 2014).
Biochemical and Medicinal Chemistry
- Biological Properties : Some studies focus on the synthesis of compounds with structural similarities, exploring their biological properties, including antifungal activity, which could be beneficial in developing new treatments (R. Kamble, Prashant R. Latthe, B. V. Badami, 2007).
Safety And Hazards
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if the compound shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
4-[2-[2-(3-acetylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-3-4-12-25-23(31)18-8-10-21(11-9-18)28-14-13-26-24(28)32-16-22(30)27-20-7-5-6-19(15-20)17(2)29/h5-11,13-15H,3-4,12,16H2,1-2H3,(H,25,31)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYVWBICLCMXKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-butylbenzamide |
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